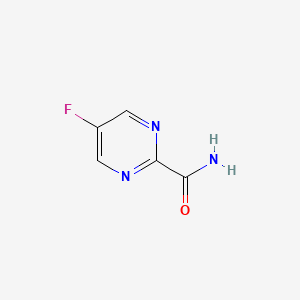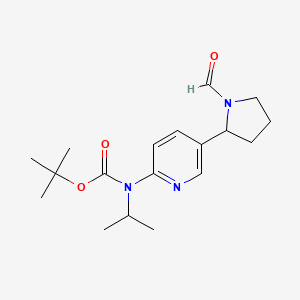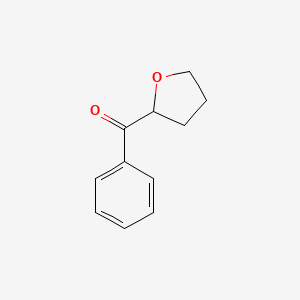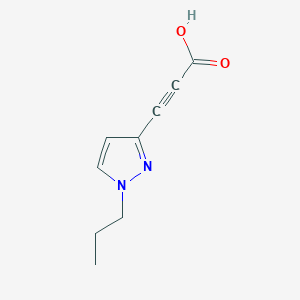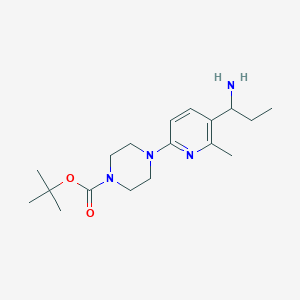
tert-Butyl 4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a pyridine ring with an aminopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Aminopropyl Group: The aminopropyl group is introduced via nucleophilic substitution reactions.
Formation of the Piperazine Ring: The piperazine ring is formed through cyclization reactions.
Attachment of the tert-Butyl Group: The tert-butyl group is attached using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include tert-butyl chloroformate, amines, and pyridine derivatives.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
tert-Butyl 4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(5-(1-aminopropyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-(1-aminopropyl)pyridin-2-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to the specific positioning of the methyl group on the pyridine ring. This structural difference can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H30N4O2 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
tert-butyl 4-[5-(1-aminopropyl)-6-methylpyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H30N4O2/c1-6-15(19)14-7-8-16(20-13(14)2)21-9-11-22(12-10-21)17(23)24-18(3,4)5/h7-8,15H,6,9-12,19H2,1-5H3 |
InChI Key |
NSESTFBJLVDLOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(N=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


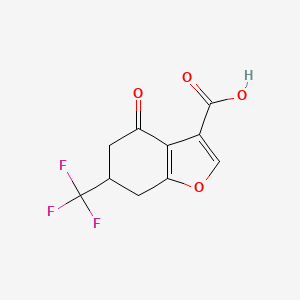
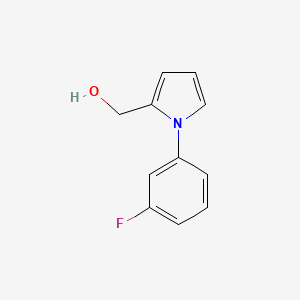
![tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11801645.png)





